molecular formula C12H11N5O4 B10942142 1-methyl-4-{[(3-nitrophenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide

1-methyl-4-{[(3-nitrophenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B10942142
M. Wt: 289.25 g/mol
InChI Key: VNRLIBBSOKEUNW-UHFFFAOYSA-N
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Description

1-METHYL-4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with a methyl group, a nitrobenzoyl group, and a carboxamide group. Its unique structure makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-METHYL-4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a benzoyl derivative, followed by the formation of the pyrazole ring through cyclization reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperatures, pressures, and the use of specific catalysts .

Chemical Reactions Analysis

1-METHYL-4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-METHYL-4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring may also play a role in binding to enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

1-METHYL-4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with similar compounds such as:

    Methyl-3-[(2-nitrobenzoyl)amino]benzoate: Similar structure but with different substitution patterns.

    4-Methyl-3-nitrobenzoyl chloride:

Properties

Molecular Formula

C12H11N5O4

Molecular Weight

289.25 g/mol

IUPAC Name

2-methyl-4-[(3-nitrobenzoyl)amino]pyrazole-3-carboxamide

InChI

InChI=1S/C12H11N5O4/c1-16-10(11(13)18)9(6-14-16)15-12(19)7-3-2-4-8(5-7)17(20)21/h2-6H,1H3,(H2,13,18)(H,15,19)

InChI Key

VNRLIBBSOKEUNW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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